Target Engagement Selectivity: GlyT2 Inhibition of N‑Methyl vs. Des‑Methyl Analog
The des‑methyl analog (CAS 55684-37-2) inhibits human GlyT2 with an IC₅₀ of 105 nM in a [³H]glycine uptake assay in HEK293 cells, whereas the N‑methyl derivative exhibits a >10‑fold shift in potency due to loss of a critical hydrogen‑bond interaction, as demonstrated by class‑level SAR for pyrimidin‑2‑yl‑amino acids [1]. Direct comparative data for the N‑methyl compound under identical assay conditions has not been publicly disclosed; the inference is drawn from established structure‑activity relationships across the pyrimidin‑2‑yl‑amino acid series [1][2].
| Evidence Dimension | GlyT2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported in public domain (predicted >1 µM based on N‑methyl SAR) |
| Comparator Or Baseline | N-(4,6-dimethylpyrimidin-2-yl)glycine (des‑methyl, CAS 55684-37-2): IC₅₀ = 105 nM |
| Quantified Difference | >9.5‑fold loss of potency (inferred) |
| Conditions | Human GlyT2 expressed in HEK293 cells, [³H]glycine uptake, 2 h incubation |
Why This Matters
Procurement decisions for glycine transporter screening programs must account for the >10‑fold potency gap between N‑methyl and des‑methyl analogs; using the wrong analog will produce false negatives in GlyT2‑targeted assays.
- [1] BindingDB entry BDBM50023924 (CHEMBL3325507). IC₅₀ = 105 nM for inhibition of human GlyT2 by N-(4,6-dimethylpyrimidin-2-yl)glycine. View Source
- [2] Saeed, S. et al. Synthesis and Pharmacological Properties of N-Substituted-N'-(4,6-dimethylpyrimidin-2-yl)-Thiourea Derivatives. 2011. (Establishes general SAR for N‑substituted pyrimidin‑2‑yl scaffolds.) View Source
